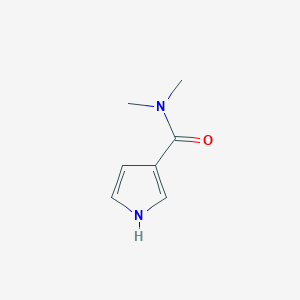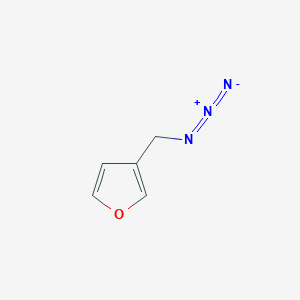
tert-butyl tetrahydro-2H-pyran-4-carboxylate
Vue d'ensemble
Description
tert-Butyl tetrahydro-2H-pyran-4-carboxylate: is an organic compound with the molecular formula C10H18O3. It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle. This compound is often used in organic synthesis due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl tetrahydro-2H-pyran-4-carboxylate typically involves the esterification of tetrahydro-2H-pyran-4-carboxylic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as strong acids or ion-exchange resins can be used to facilitate the esterification reaction .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl tetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Chemistry: tert-Butyl tetrahydro-2H-pyran-4-carboxylate is used as a building block in organic synthesis. It is often employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used as a protecting group for carboxylic acids, allowing for selective reactions to occur without interference from the carboxyl group .
Industry: Industrially, this compound is used in the synthesis of polymers and resins. Its stability and reactivity make it a valuable intermediate in the production of various chemical products .
Mécanisme D'action
The mechanism of action of tert-butyl tetrahydro-2H-pyran-4-carboxylate involves its ability to act as a protecting group in organic synthesis. By temporarily masking reactive sites, it allows for selective reactions to occur. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-tetrahydro-2H-pyran-4-yl-1-piperazinecarboxylate
- tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
Comparison: tert-Butyl tetrahydro-2H-pyran-4-carboxylate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of handling. Its use as a protecting group is particularly noteworthy, as it allows for selective reactions in complex synthetic pathways .
Propriétés
IUPAC Name |
tert-butyl oxane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2,3)13-9(11)8-4-6-12-7-5-8/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGVXZLSHQGPOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
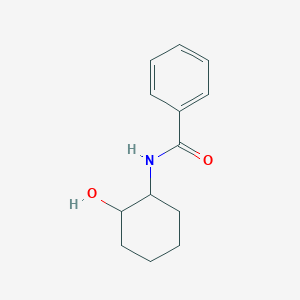
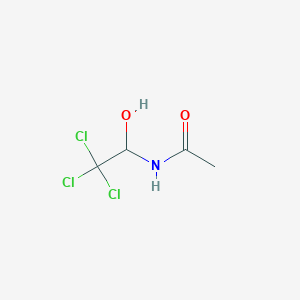
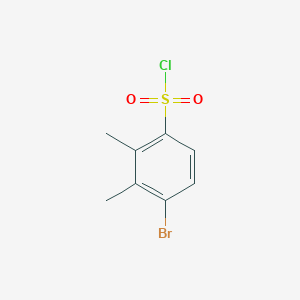



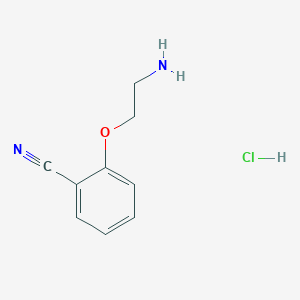

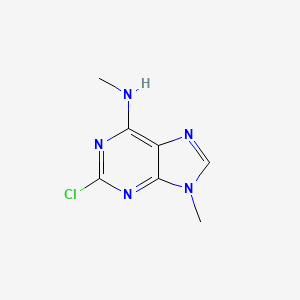

![{[3-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B6611826.png)
